molecular formula C20H14FN3OS2 B2939968 (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 941914-02-9

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2939968
CAS No.: 941914-02-9
M. Wt: 395.47
InChI Key: XGAZTLFIBGDCBR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule characterized by a fluorinated benzothiazole core, a pyridinylmethyl substituent, and a thiophene-containing acrylamide backbone. The compound’s structural uniqueness lies in its hybrid heterocyclic framework, which combines pharmacophoric elements from benzothiazole (a known scaffold for anticancer activity), pyridine (a common pharmacophore in kinase inhibitors), and thiophene (a bioisostere for aromatic rings in drug design). The (E)-configuration of the acrylamide moiety ensures optimal spatial orientation for target binding .

Properties

IUPAC Name

(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS2/c21-16-4-1-5-17-19(16)23-20(27-17)24(13-14-8-10-22-11-9-14)18(25)7-6-15-3-2-12-26-15/h1-12H,13H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAZTLFIBGDCBR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H14FN3OS2C_{20}H_{14}FN_3OS_2. The presence of the fluorobenzo[d]thiazole and pyridine moieties contributes to its unique biological activity. The compound's structure can be represented as follows:

 E N 4 fluorobenzo d thiazol 2 yl N pyridin 4 ylmethyl 3 thiophen 2 yl acrylamide\text{ E N 4 fluorobenzo d thiazol 2 yl N pyridin 4 ylmethyl 3 thiophen 2 yl acrylamide}

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown promising results in inhibiting the proliferation of cancer cells, particularly breast cancer cells (MCF-7) with IC50 values around 1.27 µM .

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes and receptors involved in cancer progression and inflammation. It may inhibit key signaling pathways, including those related to AKT and mTOR, which are crucial for cell survival and proliferation .

Case Studies

  • Antioxidant Activity : Similar thiazolidine derivatives have demonstrated antioxidant properties, which can play a role in mitigating oxidative stress in cells, thus contributing to their anticancer effects .
  • Inhibition of Enzymes : Studies suggest that the compound may inhibit enzymes associated with inflammatory processes, potentially leading to reduced inflammation in various biological contexts .
  • Cellular Pathways : The compound has been shown to affect cellular pathways by modulating the expression of proteins involved in cell cycle regulation and apoptosis, promoting cancer cell death while sparing normal cells .

Comparative Analysis

A comparison with similar compounds highlights the unique attributes of this compound:

Compound NameBiological ActivityMechanism
ThiazolidinonesAnticancer, AntioxidantEnzyme inhibition
Pyridine derivativesAntimicrobialCell membrane disruption
Benzothiazole analogsAntiviralViral replication inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be grouped into three categories based on core motifs: (i) benzothiazole derivatives , (ii) acrylamide/thiophene hybrids , and (iii) pyridine-containing heterocycles . Below is a comparative analysis:

Compound Core Structure Key Substituents Reported Activity Reference
(E)-N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide Benzothiazole + acrylamide 4-Fluorobenzo[d]thiazol-2-yl, pyridin-4-ylmethyl, thiophen-2-yl Hypothesized kinase inhibition (based on pyridine/benzothiazole motifs)
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Acrylamide + thiophene 4-Nitrophenyl, propylamine, thien-2-yl Moderate cytotoxicity (IC₅₀ = 12.3 µM in HeLa cells)
N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide Thiazole + pyridine 4-Chlorophenyl, 6-hydroxynicotinamide Antibacterial activity (MIC = 8 µg/mL against S. aureus)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole + Schiff base 4-Chlorophenyl, 4-(dimethylamino)benzylidene Antifungal activity (IC₅₀ = 5.7 µM against C. albicans)
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide Acrylamide + thiazole 4-Methoxyphenyl, cyano group Tyrosine kinase inhibition (IC₅₀ = 0.89 µM)

Key Findings:

Fluorinated Benzothiazole vs. Chlorinated Analogues: The 4-fluorobenzo[d]thiazol-2-yl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-chlorophenyl derivatives in ), as fluorination often reduces oxidative degradation . However, chlorinated thiazoles (e.g., ) exhibit stronger antifungal activity, suggesting halogen choice impacts target specificity.

Pyridinylmethyl Substitution :

  • The pyridin-4-ylmethyl group distinguishes the target compound from simpler pyridine-containing analogs (e.g., ). This substitution likely improves solubility and bioavailability due to increased polarity .

Thiophene-Acrylamide Backbone :

  • The (E)-3-(thiophen-2-yl)acrylamide motif is shared with compound 5112 , which showed moderate cytotoxicity. The thiophene ring may enhance π-π stacking with hydrophobic kinase pockets, but the fluorobenzothiazole in the target compound could amplify this effect.

Biological Activity Trends: Acrylamide derivatives with electron-withdrawing groups (e.g., nitro in , cyano in ) exhibit stronger enzymatic inhibition, while electron-donating groups (e.g., methoxy in ) improve membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.